molecular formula C15H13FO2 B8625321 4-Ethyl-3'-fluoro-2-hydroxybenzophenone CAS No. 61466-88-4

4-Ethyl-3'-fluoro-2-hydroxybenzophenone

Cat. No.: B8625321
CAS No.: 61466-88-4
M. Wt: 244.26 g/mol
InChI Key: BHNLPBBNKQGNGV-UHFFFAOYSA-N
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Description

4-Ethyl-3’-fluoro-2-hydroxybenzophenone is an organic compound belonging to the class of benzophenones. Benzophenones are widely used in various industries due to their ability to absorb ultraviolet light, making them valuable in products like sunscreens, plastics, and coatings. The presence of an ethyl group, a fluoro group, and a hydroxy group in the benzophenone structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3’-fluoro-2-hydroxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-ethylphenol with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 4-Ethyl-3’-fluoro-2-hydroxybenzophenone can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3’-fluoro-2-hydroxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the benzophenone structure can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-Ethyl-3’-fluorobenzophenone.

    Reduction: Formation of 4-Ethyl-3’-fluoro-2-hydroxybenzyl alcohol.

    Substitution: Formation of 4-Ethyl-3’-substituted-2-hydroxybenzophenone derivatives.

Scientific Research Applications

4-Ethyl-3’-fluoro-2-hydroxybenzophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of UV-absorbing materials, such as sunscreens and protective coatings for plastics and other materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-3’-fluoro-2-hydroxybenzophenone involves its ability to absorb ultraviolet light, which prevents the degradation of materials exposed to sunlight. In biological systems, the compound may interact with cellular targets, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzophenone: Lacks the ethyl and fluoro groups, making it less hydrophobic and less reactive.

    4-Ethylbenzophenone: Lacks the hydroxy and fluoro groups, resulting in different chemical reactivity and biological activity.

    3’-Fluoro-2-hydroxybenzophenone: Lacks the ethyl group, affecting its solubility and interaction with biological targets.

Uniqueness

4-Ethyl-3’-fluoro-2-hydroxybenzophenone is unique due to the presence of all three functional groups (ethyl, fluoro, and hydroxy) in its structure. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

CAS No.

61466-88-4

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

(4-ethyl-2-hydroxyphenyl)-(3-fluorophenyl)methanone

InChI

InChI=1S/C15H13FO2/c1-2-10-6-7-13(14(17)8-10)15(18)11-4-3-5-12(16)9-11/h3-9,17H,2H2,1H3

InChI Key

BHNLPBBNKQGNGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared from 3-ethylphenol (12.2 g), 3-fluorobenzoyl chloride (17.5 g) and aluminium chloride (26.7 g) in 1,1,2,2-tetrachloroethane (75 ml) using the same conditions as in Example 2, but heating under reflux, not at 105° C. The product was purified by chromatography on a silica column m.p. between 0° and 20° C. ηo22 1.5962. The same product was obtained using the method of Example 4.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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